molecular formula C14H9BrN2O B2793533 2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-26-2

2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2793533
CAS RN: 881040-26-2
M. Wt: 301.143
InChI Key: XYQQMAFXVDZRDQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation has been reported .


Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” can be inferred from the NMR data provided in the literature .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from the data provided in the literature .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • One-Pot Synthesis of Derivatives : A one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through sequential Sonogashira coupling and alkyne-carbonyl metathesis (ACM) utilizes 2-(2-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This method is effective with various functional groups (Baig et al., 2017).

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : In a study, imidazo[1,2-a]pyridine-3-carbaldehydes were synthesized through a process involving water-mediated hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

  • Synthesis of Oxopyrimidines and Thiopyrimidines : A multi-step reaction led to the creation of oxopyrimidines and thiopyrimidines using 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. These compounds were tested for their antimicrobial properties (Ladani et al., 2009).

  • Anti-corrosion Activity of Derivatives : Derivatives containing imidazo[1,2-a]pyridine moiety were synthesized and their anti-corrosion activity was evaluated. This involved the preparation of carbaldehyde group at position-3 of the imidazo/pyrimidine rings (Rehan, Al Lami, & Khudhair, 2021).

  • Biological Activity Evaluation : Imidazo[1, 2-a] pyridine derivatives showed effects on bacterial and fungal strains, indicating potential antimicrobial applications (Al-lami, 2018).

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines : Indium(III) bromide catalyzed a one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes, showing an effective method for creating these compounds (Reddy et al., 2011).

Safety and Hazards

While specific safety and hazard data for “2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is not available, it’s important to handle all chemicals with care. For example, some imidazo[1,2-a]pyridines are classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for “2-(3-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their medicinal chemistry applications, given their wide range of biological activity . Additionally, the development of more eco-friendly synthetic strategies is a key area of focus .

properties

IUPAC Name

2-(3-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14-12(9-18)17-7-2-1-6-13(17)16-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQQMAFXVDZRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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